

In-Depth Technical Guide: CAS 4803-74-1

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Compound of Interest

Compound Name: 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

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An Essential Intermediate and Key Impurity in the Synthesis of Donepezil

This technical guide provides a comprehensive overview of the chemical compound with CAS number 4803-74-1, scientifically known as 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one. This compound is a critical intermediate in the synthetic pathway of Donepezil, a widely used medication for the treatment of Alzheimer's disease. Furthermore, it is recognized as a significant process-related impurity, making its characterization and control paramount for pharmaceutical quality assurance. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical quantification, and its role in the broader context of Donepezil manufacturing.

Chemical and Physical Properties

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one is a heterocyclic compound. A summary of its key chemical and physical properties is presented in the table below.

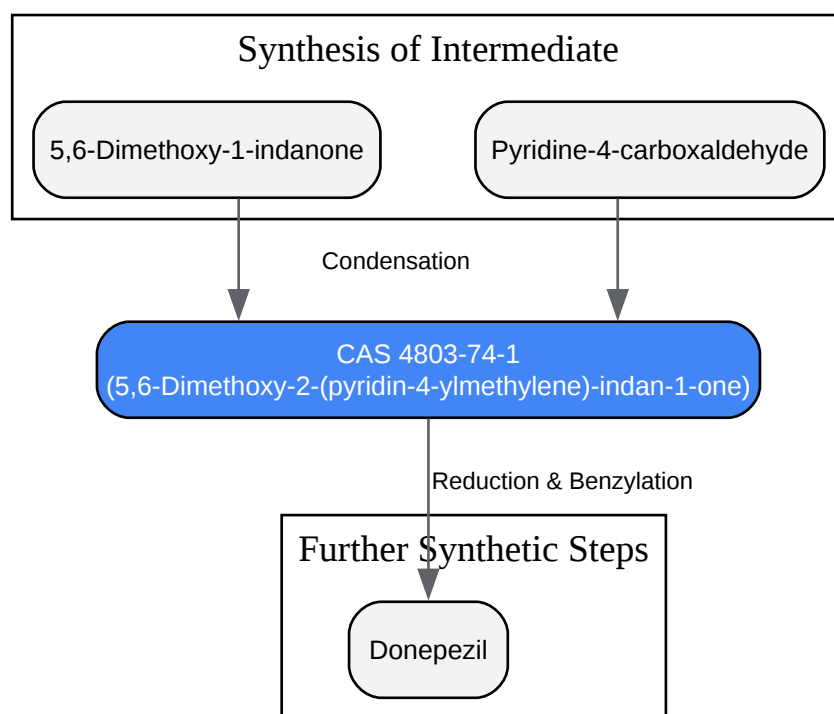
Property	Value
CAS Number	4803-74-1
IUPAC Name	5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one
Synonyms	Donepezil Pyridine Dehydro Impurity
Molecular Formula	C ₁₇ H ₁₅ NO ₃
Molecular Weight	281.31 g/mol
Melting Point	210-211 °C
Boiling Point	499.9 °C (Predicted)
Density	1.255 g/cm ³

Role in Donepezil Synthesis

The primary significance of CAS 4803-74-1 lies in its role as a direct precursor to Donepezil. The synthesis of this intermediate is a crucial step in several patented manufacturing routes for the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The most common synthetic route to 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. This reaction is a pivotal step that introduces the pyridinylmethylene moiety, which is later reduced and benzylated to form the final Donepezil molecule.



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Synthetic pathway of Donepezil highlighting the formation of CAS 4803-74-1.

Detailed Experimental Protocol for Synthesis

The following experimental protocol is based on procedures outlined in the patent literature, specifically referencing the condensation reaction to form the title compound.

Materials:

- 5,6-dimethoxy-1-indanone
- 4-pyridinecarboxaldehyde
- Alkali metal hydroxide (e.g., potassium hydroxide)
- Demineralized water

Procedure:

- To a suitable reaction vessel, add 5,6-dimethoxy-1-indanone and demineralized water.

- Stir the mixture to form a suspension.
- Slowly add a solution of an alkali metal hydroxide (e.g., potassium hydroxide) in demineralized water to the suspension, maintaining the temperature between 15 °C and 45 °C.
- To this mixture, add 4-pyridinecarboxaldehyde.
- Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone, will precipitate from the reaction mixture.
- Isolate the solid product by filtration.
- Wash the isolated solid with demineralized water to remove any unreacted starting materials and base.
- Dry the product under vacuum at a suitable temperature (e.g., 50-55 °C) to a constant weight.

The yield of this reaction is reported to be high, often exceeding 95%, with a purity of greater than 99% as determined by HPLC.

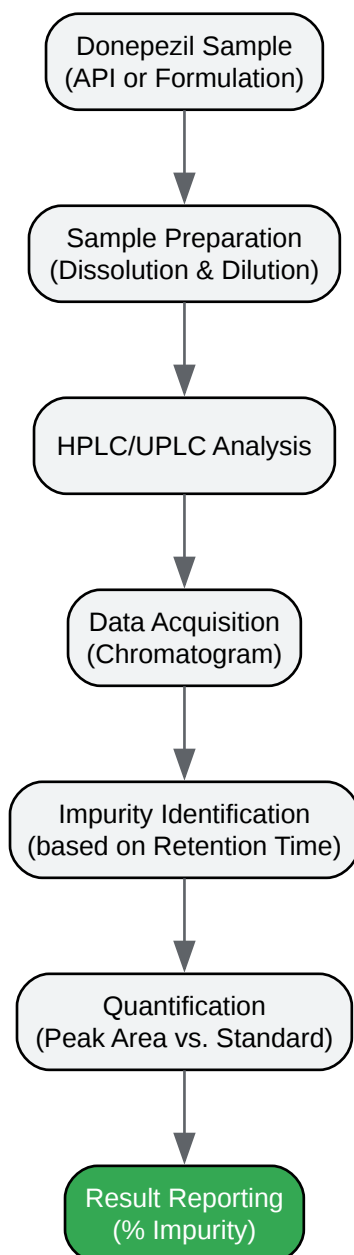
Analytical Characterization as a Donepezil Impurity

Due to its role as a process-related impurity, the accurate detection and quantification of CAS 4803-74-1 in the final Donepezil API and its formulations are critical for quality control. Several analytical methods have been developed and validated for this purpose.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Donepezil and its impurities. These methods offer high resolution and sensitivity, allowing for the separation and

quantification of the "Donepezil Pyridine Dehydro Impurity" from the API and other related substances.



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General workflow for the analysis of CAS 4803-74-1 as an impurity in Donepezil.

Detailed Experimental Protocol for HPLC Analysis

The following is a representative HPLC method for the determination of Donepezil and its impurities, including CAS 4803-74-1.

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.025 M Potassium dihydrogen phosphate buffer (pH 3.5)
Mobile Phase B	Acetonitrile
Gradient	A gradient program is typically used to achieve optimal separation.
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection Wavelength	210 nm
Injection Volume	10 µL

Preparation of Solutions:

- **Standard Solution:** Accurately weigh and dissolve a reference standard of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
- **Sample Solution:** Accurately weigh and dissolve the Donepezil sample (API or crushed tablets) in the diluent to a specified concentration.

Procedure:

- Equilibrate the HPLC system with the mobile phase.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and response factor of the impurity.
- Inject the sample solution.

- Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the percentage of the impurity in the sample using the peak areas and the known concentration of the standard.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The formation of impurities, including CAS 4803-74-1, can be monitored under various stress conditions. The following table summarizes typical results from such studies, although the formation of this specific impurity is more process-related than degradation-related. The data presented here is illustrative of the types of results obtained in forced degradation studies of Donepezil, which may or may not show a significant increase in this particular impurity.

Stress Condition	Duration	Donepezil Recovery (%)	Observations
Acid Hydrolysis (0.1 M HCl)	7 days	~86%	Formation of several degradation products. [1] [2]
Alkaline Hydrolysis (0.1 M NaOH)	7 days	~42%	Significant degradation with the formation of multiple products. [1] [2]
Oxidative (3% H ₂ O ₂)	7 days	~90%	Minor degradation observed. [1] [2]
Thermal (85 °C)	7 days	Stable	No significant degradation.
Photolytic (Daylight)	7 days	Stable	No significant degradation.

It is important to note that while forced degradation studies are crucial for overall stability assessment, the primary control of CAS 4803-74-1 is achieved through the careful optimization

and control of the synthetic process.

Conclusion

CAS 4803-74-1, or 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one, is a compound of significant interest in the pharmaceutical industry due to its dual role as a key intermediate and a critical impurity in the manufacturing of Donepezil. A thorough understanding of its synthesis, reaction kinetics, and analytical characterization is essential for ensuring the quality, safety, and efficacy of the final drug product. The information and protocols provided in this technical guide are intended to support the efforts of researchers and professionals in the field of drug development and quality control.

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